molecular formula C17H18N4O3S B2720938 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid CAS No. 852437-13-9

2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid

Katalognummer: B2720938
CAS-Nummer: 852437-13-9
Molekulargewicht: 358.42
InChI-Schlüssel: HIMKKUSVAIYKPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid is a complex organic compound with potential applications in various scientific fields This compound features a triazolopyridazine core, which is known for its diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the triazolopyridazine core: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate dicarbonyl compounds under reflux conditions.

    Introduction of the ethoxyphenyl group: This step often involves a nucleophilic substitution reaction where the triazolopyridazine intermediate reacts with 4-ethoxyphenyl halides in the presence of a base.

    Attachment of the butanoic acid moiety: This can be accomplished through a thiol-ene reaction, where the ethoxyphenyl-triazolopyridazine intermediate reacts with butanoic acid derivatives under UV light or radical initiators.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazolopyridazine core or the ethoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid
  • 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid

Uniqueness

2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic properties and binding affinities compared to its analogs, making it a valuable candidate for further research and development.

Biologische Aktivität

2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid is a complex organic compound belonging to the class of phenylpyridazines. This compound exhibits significant biological activity, particularly in the context of cancer research and kinase inhibition. The structural characteristics of this compound, including the presence of triazole and pyridazine rings, contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C21H18FN5O2SC_{21}H_{18}FN_5O_2S. The structure can be represented as follows:

Structure C21H18FN5O2S\text{Structure }\text{C}_{21}\text{H}_{18}\text{F}\text{N}_5\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often associated with cancer. The compound's design allows it to interact with the active sites of these kinases, potentially leading to reduced cell proliferation and increased apoptosis in cancer cells.

Biological Activity and Efficacy

Recent studies have highlighted the efficacy of this compound against various cancer cell lines. For instance:

  • Cytotoxicity : In vitro studies demonstrated that this compound exhibits moderate cytotoxicity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values were reported as follows:
    • A549 : 1.06 ± 0.16 μM
    • MCF-7 : 1.23 ± 0.18 μM
    • HeLa : 2.73 ± 0.33 μM

These values indicate a strong potential for this compound as an anticancer agent when compared to standard treatments like Foretinib (IC50 = 0.019 μM) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the ethoxyphenyl moiety and the thio group significantly enhance the compound's biological activity. Modifications in these groups could lead to analogues with improved potency and selectivity.

CompoundStructureBiological Activity
Compound 12eStructureSignificant cytotoxicity against A549, MCF-7, HeLa
ForetinibStructurePositive control with lower IC50

Case Studies

  • Inhibition of c-Met Kinase : One pivotal study focused on the inhibition of c-Met kinase by derivatives similar to this compound. The most promising derivatives showed IC50 values ranging from 0.09 to 0.21 μM against c-Met kinase .
  • Apoptosis Induction : Further investigations revealed that this compound can induce late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase, indicating its potential as a therapeutic agent in oncology .

Eigenschaften

IUPAC Name

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-3-13(17(22)23)25-15-10-9-14-18-19-16(21(14)20-15)11-5-7-12(8-6-11)24-4-2/h5-10,13H,3-4H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMKKUSVAIYKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NN2C(=NN=C2C3=CC=C(C=C3)OCC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.